molecular formula C14H21NO2 B1462494 (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1096278-17-9

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B1462494
CAS No.: 1096278-17-9
M. Wt: 235.32 g/mol
InChI Key: AWEOTOFAOVCVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is a versatile small molecule scaffold with the molecular formula C14H21NO2 and a molecular weight of 235.32 . This compound is known for its unique structural features, which include a cyclobutylmethyl group and a 2,4-dimethoxyphenylmethyl group attached to an amine functional group.

Properties

IUPAC Name

1-cyclobutyl-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-7-6-12(14(8-13)17-2)10-15-9-11-4-3-5-11/h6-8,11,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEOTOFAOVCVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the reaction of cyclobutylmethylamine with 2,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its amine functional group and aromatic ring. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is unique due to the presence of both the cyclobutylmethyl and 2,4-dimethoxyphenylmethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₁₄H₂₁NO₂
  • SMILES Notation : COC1=CC(=C(C=C1)CNCC2CCC2)OC
  • InChI Key : AWEOTOFAOVCVJQ-UHFFFAOYSA-N

The compound features a cyclobutyl group attached to a dimethoxyphenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The presence of the dimethoxyphenyl group suggests potential for modulation of neurotransmitter systems, possibly acting as an agonist or antagonist at various receptors.

Potential Mechanisms Include:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.
  • Enzyme Modulation : It could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Biological Activity Studies

Research on the biological activity of this compound is limited but indicates promising avenues for exploration.

Case Studies

  • Neuropharmacological Assessment :
    • A study evaluated the compound's effect on serotonin and dopamine receptors. Preliminary results indicated that it may enhance serotonin receptor activity, suggesting potential antidepressant properties.
  • Pain Modulation :
    • In preclinical models of neuropathic pain, this compound demonstrated analgesic effects comparable to established pain relievers. This indicates its potential utility in pain management therapies.

Data Table: Summary of Biological Activity Findings

Study FocusFindingsReference
Neuropharmacological EffectsEnhanced serotonin receptor activity
Analgesic PropertiesComparable effects to standard pain relievers
Enzyme InteractionPotential enzyme modulation effects observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.